molecular formula C18H16N2O3S2 B2967140 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide CAS No. 682783-28-4

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide

Cat. No. B2967140
CAS RN: 682783-28-4
M. Wt: 372.46
InChI Key: HAOZBJOJJLTEDF-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiangiogenic Effects

A series of novel thioxothiazolidin-4-one derivatives, closely related to the compound , demonstrated significant anticancer and antiangiogenic effects in vivo. These compounds were synthesized to investigate their efficacy against tumor growth and tumor-induced angiogenesis using mouse Ehrlich Ascites Tumor (EAT) as a model system. Results showed that these derivatives significantly reduced ascites tumor volume, cell number, and increased the lifespan of EAT-bearing mice. Furthermore, they manifested strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation, suggesting their potential as candidates for anticancer therapy with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Antimicrobial Activity

Another study focused on the synthesis of new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole, which include derivatives structurally similar to the compound . These compounds were evaluated for their in vitro antimicrobial activity against various bacterial and fungal species. The study found that some of the synthesized compounds exhibited antimicrobial activity comparable to standard drugs, indicating their potential as antimicrobial agents (Patel & Shaikh, 2010).

Antifibrotic and Anticancer Action

Research into amino(imino)thiazolidinone derivatives, which share a common structural framework with the compound of interest, highlighted their synthesis and evaluation for antifibrotic and anticancer activities. This study utilized an efficient one-pot three-component reaction for the synthesis of 5-ene-2-amino(imino)-4-thiazolidinones. Comparative analyses on fibroblasts and cancer cells revealed that compounds reducing the viability of fibroblasts did not possess an anticancer effect, suggesting a selective potential for antifibrotic treatment without anticancer activity. This finding is crucial for developing targeted therapies with minimized side effects (Kaminskyy et al., 2016).

properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-12-4-6-13(7-5-12)19-16(21)8-9-20-17(22)15(25-18(20)24)11-14-3-2-10-23-14/h2-7,10-11H,8-9H2,1H3,(H,19,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOZBJOJJLTEDF-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide

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